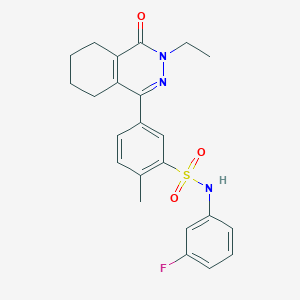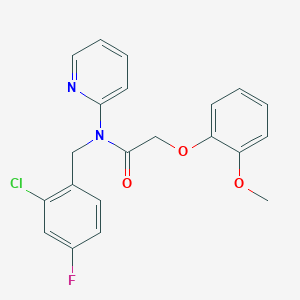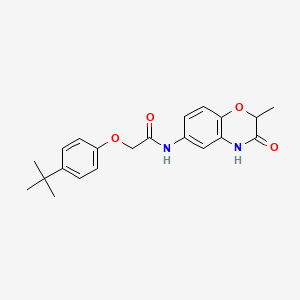![molecular formula C23H18ClN3O4 B11316591 N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316591.png)
N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy group.
Introduction of the chlorophenyl group: The final step involves the reaction of the intermediate with a chlorophenyl derivative under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. These interactions may involve binding to specific receptors or enzymes, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
- N-(3-chlorophenyl)-2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- N-(4-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- N-(3-chlorophenyl)-2-{2-[5-(3-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
Uniqueness:
- The presence of the 3-chlorophenyl group and the 3-methoxyphenyl group in the structure of N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide contributes to its unique chemical properties and potential applications. These structural features may influence its reactivity, biological activity, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H18ClN3O4 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-[2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-18-9-4-6-15(12-18)23-26-22(27-31-23)19-10-2-3-11-20(19)30-14-21(28)25-17-8-5-7-16(24)13-17/h2-13H,14H2,1H3,(H,25,28) |
InChI-Schlüssel |
JCKZDOIPRAUDKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11316518.png)
![N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316535.png)
![5-(Ethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11316542.png)
![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316547.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11316549.png)
![1-[2-(naphthalen-1-yloxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316550.png)

![N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316556.png)
![2,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316561.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316567.png)
![N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316573.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316588.png)

